molecular formula C18H15NO4S B2675593 5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide CAS No. 1021134-54-2

5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide

Cat. No.: B2675593
CAS No.: 1021134-54-2
M. Wt: 341.38
InChI Key: OHUDSBABDJHNCJ-UHFFFAOYSA-N
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Description

The compound “5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The pyran ring is substituted with various functional groups including a carboxamide group, a benzyloxy group, and a thiophen-2-ylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiophene ring could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis reactions, and the benzyloxy group could potentially be cleaved under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could potentially allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to 5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide have been a focus in scientific research. For example, a study by Prabhuswamy et al. (2016) detailed the synthesis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and its crystal structure was determined using single crystal X-ray diffraction studies.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a prominent method in the synthesis of various thiophene carboxamides, which are structurally related to the compound . Ahmad et al. (2021) explored this in their study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, providing insight into the synthetic versatility of these compounds (Ahmad et al., 2021).

Heterocyclic Synthesis

Research by Mohareb et al. (2004) involved the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are related to the compound of interest. They explored the reactivity of these compounds to yield various heterocyclic derivatives, demonstrating the compound's potential in creating diverse molecular structures (Mohareb et al., 2004).

Antibacterial Agents

In the realm of medicinal chemistry, Palkar et al. (2017) synthesized and evaluated novel analogs of pyrazol-5-one derivatives, which are structurally similar to the compound . These compounds displayed promising antibacterial activity, highlighting the potential therapeutic applications of such compounds (Palkar et al., 2017).

Molecular Docking Studies

Talupur et al. (2021) conducted a study involving the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and their antimicrobial evaluation. The study also included molecular docking studies, indicating the compound's utility in understanding molecular interactions at the biological level (Talupur et al., 2021).

Future Directions

Future research could potentially explore the synthesis, characterization, and potential applications of this compound. This could include investigating its potential biological activity, studying its reactivity, or exploring its potential uses in materials science .

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-(thiophen-2-ylmethyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-15-9-16(18(21)19-10-14-7-4-8-24-14)23-12-17(15)22-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUDSBABDJHNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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